molecular formula C17H16N2O7 B12476473 4-(hydroxymethyl)-2-(2-methoxy-4-nitrophenyl)-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

4-(hydroxymethyl)-2-(2-methoxy-4-nitrophenyl)-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Cat. No.: B12476473
M. Wt: 360.3 g/mol
InChI Key: RJWYYAXLVRFRJK-UHFFFAOYSA-N
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Description

4-(hydroxymethyl)-2-(2-methoxy-4-nitrophenyl)-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including hydroxymethyl, methoxy, nitro, and epoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydroxymethyl)-2-(2-methoxy-4-nitrophenyl)-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic synthesis techniques. Key steps may include:

    Formation of the Isoindole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: Functional groups such as hydroxymethyl, methoxy, and nitro groups can be introduced through substitution reactions.

    Epoxidation: The formation of the epoxy group can be achieved through oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate (KMnO4)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amino derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

Biology

In biological research, this compound may serve as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.

Medicine

Potential medicinal applications include the development of new drugs targeting specific pathways or diseases, leveraging the compound’s unique functional groups.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(hydroxymethyl)-2-(2-methoxyphenyl)-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
  • 4-(hydroxymethyl)-2-(4-nitrophenyl)-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Uniqueness

The unique combination of functional groups in 4-(hydroxymethyl)-2-(2-methoxy-4-nitrophenyl)-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione distinguishes it from similar compounds. This combination allows for specific reactivity and interactions that may not be present in other compounds with similar structures.

Properties

Molecular Formula

C17H16N2O7

Molecular Weight

360.3 g/mol

IUPAC Name

4-(hydroxymethyl)-2-(2-methoxy-4-nitrophenyl)-7-methyl-3a,7a-dihydro-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C17H16N2O7/c1-16-5-6-17(8-20,26-16)13-12(16)14(21)18(15(13)22)10-4-3-9(19(23)24)7-11(10)25-2/h3-7,12-13,20H,8H2,1-2H3

InChI Key

RJWYYAXLVRFRJK-UHFFFAOYSA-N

Canonical SMILES

CC12C=CC(O1)(C3C2C(=O)N(C3=O)C4=C(C=C(C=C4)[N+](=O)[O-])OC)CO

Origin of Product

United States

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